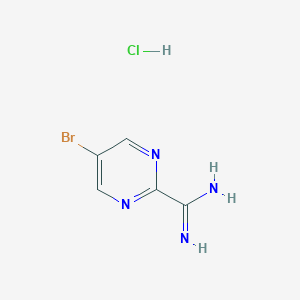
5-Bromopyrimidine-2-carboximidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrimidine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C5H6BrClN4 and a molecular weight of 237.48 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyrimidine with cyanamide under acidic conditions to form the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopyrimidine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromopyrimidine-2-carboximidamide Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Bromopyrimidine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it can interact with nucleic acids and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-2-carboximidamide Hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carbonitrile: Contains a nitrile group instead of a carboximidamide group.
Uniqueness
5-Bromopyrimidine-2-carboximidamide Hydrochloride is unique due to its specific functional groups and the presence of both bromine and carboximidamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
2432928-66-8 |
|---|---|
Fórmula molecular |
C5H6BrClN4 |
Peso molecular |
237.48 g/mol |
Nombre IUPAC |
5-bromopyrimidine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5BrN4.ClH/c6-3-1-9-5(4(7)8)10-2-3;/h1-2H,(H3,7,8);1H |
Clave InChI |
CAHSEKFJAKKKOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(=N)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


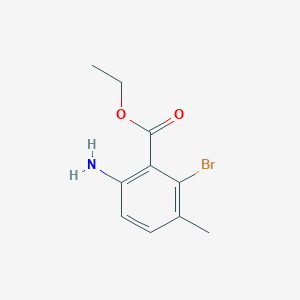
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)

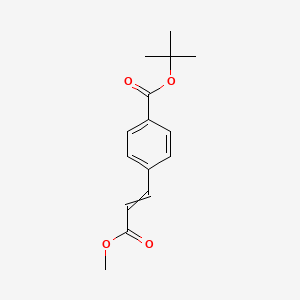
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
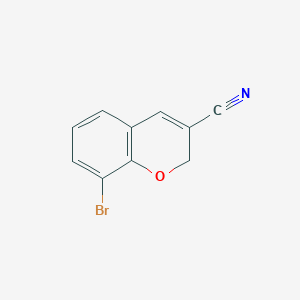
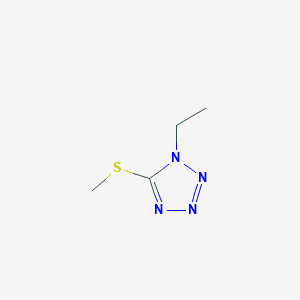
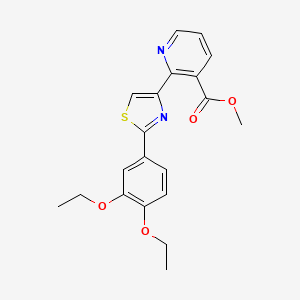

![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
